molecular formula C23H19ClN4OS B11772097 N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Katalognummer: B11772097
Molekulargewicht: 434.9 g/mol
InChI-Schlüssel: DNJDOOHMGZEJTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide belongs to a class of 1,2,4-triazole-3-thiol derivatives. Its structure features a 1,2,4-triazole core substituted with phenyl, m-tolyl (3-methylphenyl), and a thioacetamide group linked to a 4-chlorophenyl moiety.

Eigenschaften

Molekularformel

C23H19ClN4OS

Molekulargewicht

434.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN4OS/c1-16-6-5-7-17(14-16)22-26-27-23(28(22)20-8-3-2-4-9-20)30-15-21(29)25-19-12-10-18(24)11-13-19/h2-14H,15H2,1H3,(H,25,29)

InChI-Schlüssel

DNJDOOHMGZEJTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a triazole ring and a thioether linkage. Its molecular formula is C23H19ClN4OSC_{23}H_{19}ClN_{4}OS with a molecular weight of approximately 434.94 g/mol . The compound's unique structure contributes to its potential biological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines. A study highlighted that certain triazole derivatives exhibited IC50 values as low as 4.36 μM against HCT 116 colon cancer cells, indicating potent anticancer activity . This suggests that N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may similarly inhibit cancer cell growth through mechanisms such as the inhibition of tyrosine kinases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazole derivatives have demonstrated activity against various bacterial strains and fungi. For example, studies on related compounds revealed that they exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial potential could be attributed to the ability of triazole compounds to disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Antitubercular Activity

In addition to anticancer and antimicrobial activities, N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may possess antitubercular properties. Compounds similar to this have been tested against Mycobacterium tuberculosis and shown varying degrees of effectiveness compared to standard treatments . This highlights the potential of triazole derivatives in combating resistant strains of tuberculosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes involved in critical biochemical pathways in cancer and microbial metabolism.
  • Cell Cycle Disruption : Some studies suggest that these compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Antioxidant Activity : Certain triazoles exhibit antioxidant properties that can protect cells from oxidative stress, which is often elevated in cancerous tissues.

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer IC50 (μM)Antimicrobial ActivityNotes
N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamideStructureTBDBroad-spectrumPotentially effective against resistant strains
1,2,4-Triazole derivative ATBD18.76ModerateEffective against specific bacteria
1,2,4-Triazole derivative BTBD4.36HighPotent against colon cancer cells

Note: “TBD” indicates that specific IC50 values for N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide are yet to be determined.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds containing triazole rings are known for their broad-spectrum antimicrobial properties. N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Evaluation

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound has significant potential as an antimicrobial agent.

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with specific molecular targets.

Table 2: Cytotoxicity Evaluation Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamideMCF71.75

This data indicates that the compound exhibits cytotoxic effects on human breast adenocarcinoma cells.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Utilizing established methods for synthesizing triazole derivatives.
  • Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the triazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that N-(4-Chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Analyse Chemischer Reaktionen

Thioether Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying electron density and bioavailability.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)0°C, 2 hr, CH<sub>3</sub>COOHSulfoxide derivative78%
m-CPBART, 6 hr, DCMSulfone derivative65%

Acetamide Hydrolysis

The acetamide group participates in hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Condition Reagent Product Application
Acidic (HCl, reflux)6M HCl, 4 hr2-((4-Phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acidIntermediate for further coupling
Basic (NaOH, ethanol)2M NaOH, 70°C, 3 hrSodium salt of hydrolyzed productImproved water solubility

Triazole Ring Functionalization

The 1,2,4-triazole core enables nucleophilic substitutions and metal coordination:

3.1. N-Alkylation

Alkylating Agent Base Product Use Case
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMFN-Methylated triazole derivativeEnhanced metabolic stability
Benzyl chlorideNaH, THFN-Benzyl derivativeProbing steric effects

3.2. Metal Complexation

Triazole nitrogen atoms coordinate with transition metals to form complexes with potential catalytic or therapeutic properties:

Metal Salt Ligand Ratio Complex Structure Application
CuCl<sub>2</sub>·2H<sub>2</sub>O1:2Octahedral Cu(II) complexAntibacterial agents
Zn(OAc)<sub>2</sub>1:1Tetrahedral Zn(II) complexFluorescent probes

Electrophilic Aromatic Substitution (EAS)

The m-tolyl and chlorophenyl groups undergo EAS reactions, though steric hindrance limits reactivity:

Reaction Type Reagent Position Product Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to -ClNitro-substituted chlorophenyl derivative42%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to -S-Sulfonic acid derivative37%

Thiol-Disulfide Exchange

The thioether group participates in disulfide bond formation under oxidative conditions:

Thiol Partner Oxidizing Agent Product Biological Relevance
GlutathioneO<sub>2</sub> (air)Mixed disulfide conjugateProdrug activation mechanism

Cyclization Reactions

Heating under basic conditions induces cyclization to form fused heterocycles:

Condition Product Key Feature
KOH, ethanol, refluxThiazolo[5,4-d]triazole derivativeEnhanced π-conjugation

Reaction Selectivity Insights

  • Steric Effects : Bulky m-tolyl and phenyl groups hinder reactions at the triazole C-5 position.

  • Electronic Effects : The electron-withdrawing chlorine atom directs electrophilic substitutions to the para position.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor alkylation over protic solvents.

Comparative Reactivity of Analogous Compounds

Compound Reactivity Difference
N-(2,3-Dichlorophenyl) analogHigher electrophilic substitution due to additional chlorine
Pyridinyl-substituted triazoleImproved metal coordination from pyridine’s lone pair
Acetylphenyl derivativeEnhanced hydrolysis kinetics due to electron-withdrawing acetyl group

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2, R3) Biological Activity Key Findings References
Target Compound R1: 4-Chlorophenyl; R2: Phenyl; R3: m-Tolyl Unknown (presumed Orco modulation) Structural similarity to VUAA1/OLC15 suggests potential insect receptor interaction.
VUAA1 R1: 4-Ethylphenyl; R2: Ethyl; R3: 3-Pyridinyl Orco agonist Activates Orco channels in insects (e.g., Cydia pomonella). Used to study olfactory signaling.
OLC15 R1: 4-Butylphenyl; R2: Ethyl; R3: 2-Pyridinyl Orco antagonist Potent inhibitor of Orco in multiple insect species.
6m () R1: Naphthalen-1-yloxy; R2: Phenyl; R3: Cl Not specified Synthesized via 1,3-dipolar cycloaddition; characterized by HRMS and IR.
5q () R1: 3-Fluorobenzyl; R2: Phenyl; R3: Pyridin-4-yl Not specified Melting point: 146–148°C; synthesized in 86% yield.
Compound 8 () Hydrazone moiety with trifluoromethoxyindolin-3-ylidene Anticancer Inhibits cancer cell migration (63% yield, m.p. 258–259°C).
Key Observations:
  • The m-tolyl substituent (methylphenyl) in the target compound could increase steric bulk compared to pyridinyl groups in VUAA1/OLC15, altering receptor binding specificity .
  • Synthetic Routes :
    • Analogs like 6m () are synthesized via 1,3-dipolar cycloaddition, while hydrazone derivatives () use Schiff base formation. These methods yield compounds with varying purity (63–86% yields) and melting points (109–275°C) .

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Analogs
Compound Melting Point (°C) Yield (%) Key Substituents
6m () 147–149 86 Naphthalen-1-yloxy, Cl
5n () 199–202 88 Thiazole, pyridinyl
Compound 7a () 109–111 75 Allyl, pyridinyl
Compound 8 () 258–259 63 Trifluoromethoxyindole
  • The target compound’s 4-chlorophenyl and m-tolyl groups likely contribute to a higher melting point (estimated >200°C) compared to analogs with smaller substituents (e.g., 7a at 109–111°C) .

Functional Implications

  • Orco Modulation: VUAA1 and OLC15 demonstrate that minor structural changes (e.g., ethyl vs. butyl, pyridinyl position) switch activity from agonist to antagonist . The target compound’s m-tolyl group may similarly fine-tune Orco interactions.
  • Anticancer Potential: Hydrazone-bearing analogs (–10) inhibit cancer cell migration, suggesting that the acetamide-thio-triazole scaffold is versatile for drug development .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving: (i) Formation of the 1,2,4-triazole core by cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux in ethanol or dioxane . (ii) Introduction of the thioacetamide moiety via nucleophilic substitution using chloroacetyl chloride in the presence of triethylamine as a base . (iii) Final purification via recrystallization from ethanol-DMF mixtures . Key intermediates should be characterized using TLC and melting point analysis to ensure reaction progression.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in acetamide at δ ~10–12 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹ if unreacted) .
  • Elemental analysis (C, H, N, S) to verify stoichiometric purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Avoid ignition sources (P210) and store at 2–8°C in sealed glass containers .
  • Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., triethylamine, chloroacetyl chloride) .
  • In case of skin contact, wash immediately with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar 1,2,4-triazole derivatives?

  • Methodological Answer :
  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing m-tolyl with pyridinyl or thiophene) and comparing bioactivity trends .
  • Use docking simulations to analyze interactions with target proteins (e.g., kinase domains) and validate with in vitro assays (e.g., IC₅₀ measurements) .
  • Cross-reference conflicting data with control experiments (e.g., verifying compound stability under assay conditions) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry .
  • Molecular dynamics simulations to study solvation effects and logP values, which correlate with membrane permeability .
  • ADMET prediction tools (e.g., SwissADME) to estimate bioavailability and toxicity profiles .

Q. How can researchers design experiments to probe the mechanism of action in anticancer studies?

  • Methodological Answer :
  • Use apoptosis assays (e.g., Annexin V/PI staining) to evaluate cell death pathways .
  • Perform kinase inhibition profiling (e.g., EGFR, VEGFR) to identify primary targets .
  • Combine with metabolomics to track downstream effects (e.g., ATP depletion, ROS generation) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Optimize solvent systems (e.g., slow evaporation from DMSO/water mixtures) .
  • Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
  • Use synchrotron radiation for high-resolution data collection if crystals are microcrystalline .

Cross-Disciplinary Methodological Integration

Q. How can computational and experimental data be integrated to refine synthetic protocols?

  • Methodological Answer :
  • Use machine learning (e.g., neural networks) to predict optimal reaction conditions (solvent, temperature) based on historical yield data .
  • Validate predictions with small-scale parallel synthesis (e.g., 24-well plate reactors) .
  • Corrogate results with in situ FTIR to monitor intermediate formation in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.